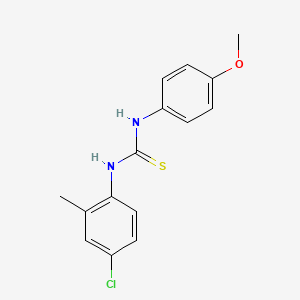![molecular formula C15H22N4OS B5753574 1-[6-Methyl-4-(4-methylpiperazin-1-YL)-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one](/img/structure/B5753574.png)
1-[6-Methyl-4-(4-methylpiperazin-1-YL)-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-Methyl-4-(4-methylpiperazin-1-YL)-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one is a complex organic compound with a unique structure that includes a piperazine ring, a pyrimidine ring, and a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-Methyl-4-(4-methylpiperazin-1-YL)-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine moiety and the thione group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-[6-Methyl-4-(4-methylpiperazin-1-YL)-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the pyrimidine ring or the piperazine moiety.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[6-Methyl-4-(4-methylpiperazin-1-YL)-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[6-Methyl-4-(4-methylpiperazin-1-YL)-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- 1-Methylpiperazine
Uniqueness
1-[6-Methyl-4-(4-methylpiperazin-1-YL)-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one is unique due to its combination of a piperazine ring, a pyrimidine ring, and a thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-[6-methyl-4-(4-methylpiperazin-1-yl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-5-6-19-11(2)13(12(3)20)14(16-15(19)21)18-9-7-17(4)8-10-18/h5H,1,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWMPPJPJDXCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=S)N1CC=C)N2CCN(CC2)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-chlorophenyl)-2-furaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5753499.png)
![(1Z)-2-(2,4-dichlorophenyl)-N'-{[(2-fluorophenyl)carbonyl]oxy}ethanimidamide](/img/structure/B5753508.png)
![2-fluoro-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5753519.png)

![N'-[1-(4-ethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5753528.png)
![N-cyclohexyl-4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B5753534.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5753546.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B5753556.png)
![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5753562.png)
![2,4-dichlorobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5753566.png)
![2-[(benzylamino)methyl]-4-bromophenol](/img/structure/B5753578.png)

![4-methoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5753595.png)
